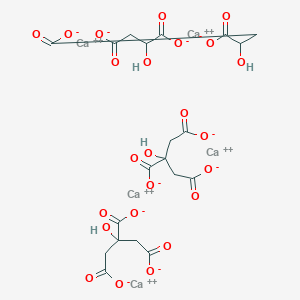
(2,6-Dipyridin-2-ylpyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Dipyridin-2-ylpyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C15H12BN3O2 and a molecular weight of 277.086 g/mol . This compound is characterized by its unique structure, which includes three pyridine rings and a boronic acid functional group. It is commonly used in organic synthesis and has applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dipyridin-2-ylpyridin-4-yl)boronic acid typically involves the reaction of 2,6-dipyridin-2-ylpyridine with boronic acid reagents under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the use of a palladium catalyst, a base, and a boronic acid derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final compound .
化学反応の分析
Types of Reactions
(2,6-Dipyridin-2-ylpyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce borane derivatives. Substitution reactions can lead to the formation of various functionalized pyridine derivatives .
科学的研究の応用
(2,6-Dipyridin-2-ylpyridin-4-yl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties
作用機序
The mechanism of action of (2,6-Dipyridin-2-ylpyridin-4-yl)boronic acid involves its ability to form stable complexes with various metal ions. This property is exploited in catalytic processes, where the compound acts as a ligand to facilitate the formation of metal-ligand complexes. These complexes can then participate in various catalytic cycles, leading to the formation of desired products .
類似化合物との比較
Similar Compounds
2,6-Dimethyl-pyridine-4-boronic acid: Similar in structure but with methyl groups instead of pyridine rings.
4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenylboronic acid: Contains a phenyl group in addition to the pyridine rings.
Uniqueness
(2,6-Dipyridin-2-ylpyridin-4-yl)boronic acid is unique due to its three pyridine rings, which provide multiple coordination sites for metal ions. This makes it particularly useful in the formation of metal-ligand complexes and in catalytic applications. Its structure also allows for versatile chemical modifications, making it a valuable compound in various fields of research .
特性
CAS番号 |
1036005-64-7 |
|---|---|
分子式 |
C15H12BN3O2 |
分子量 |
277.09 g/mol |
IUPAC名 |
(2,6-dipyridin-2-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C15H12BN3O2/c20-16(21)11-9-14(12-5-1-3-7-17-12)19-15(10-11)13-6-2-4-8-18-13/h1-10,20-21H |
InChIキー |
SNXCIJXPMLBLNQ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[1,4]Dioxino[2,3-d]pyrimidine-2-carboxylic acid, 6,7-dihydro-](/img/structure/B13108182.png)


![Methyl3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoatehydrochloride](/img/structure/B13108195.png)


![6-Benzyl-4,7-diphenyl[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B13108210.png)

